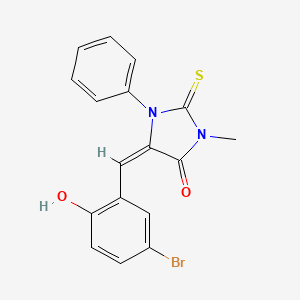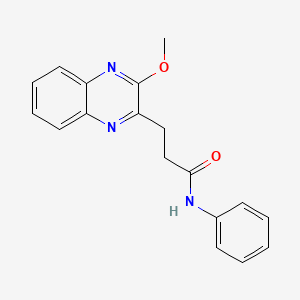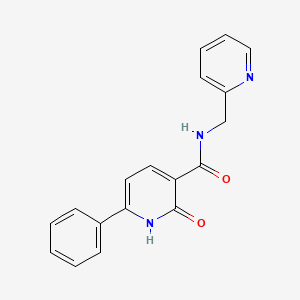![molecular formula C22H28N2O2 B5306861 N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5306861.png)
N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a bicyclic amide and is also known as P7C3. It was first synthesized in 2010 by a group of researchers at the University of Texas Southwestern Medical Center.
作用機序
The mechanism of action of N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide is not fully understood. However, studies have shown that it works by promoting the survival of neurons through the activation of the nicotinamide adenine dinucleotide (NAD) pathway. This pathway is involved in energy metabolism and has been shown to play a crucial role in the survival of neurons.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can increase the levels of NAD in cells, which can promote the survival of neurons. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide in lab experiments is its neuroprotective properties. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the research on N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide. One of the most promising directions is the development of new compounds based on P7C3 that have improved solubility and bioavailability. Another potential direction is the investigation of the compound's potential applications in other fields such as cancer research and immunology.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in the field of scientific research. Its neuroprotective properties make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields.
合成法
The synthesis of N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide involves the reaction of 1,4-cyclohexadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then reacted with ammonia to form the bicyclic amide. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is its neuroprotective properties. Studies have shown that P7C3 can protect neurons from degeneration and promote their survival. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[4-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-21(19-15-5-1-2-6-16(15)19)23-13-9-11-14(12-10-13)24-22(26)20-17-7-3-4-8-18(17)20/h9-12,15-20H,1-8H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPZFOBBQIGPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NC3=CC=C(C=C3)NC(=O)C4C5C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-3-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5306793.png)
![1-(2,4-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5306799.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)


![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)
![nicotinaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5306854.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5306883.png)
![5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5306889.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5306891.png)
![6-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5306894.png)
